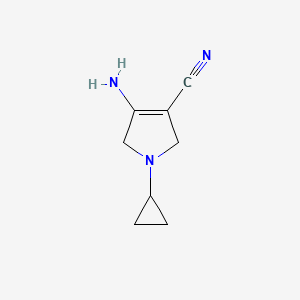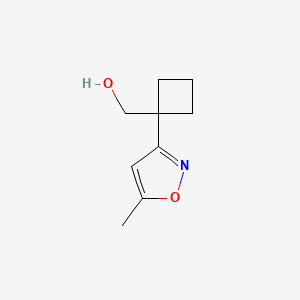
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a difluoromethyl group and an acetonitrile group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates mediated by Selectfluor . This method allows for the selective introduction of difluoromethyl groups under controlled conditions. The reaction is carried out in the presence of a base, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The quinoline core is known to interact with DNA and proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Difluoromethylquinazolinones: Similar in structure but with a quinazoline core.
Difluoromethylbenzimidazoles: Contain a benzimidazole core with difluoromethyl substitution.
Fluorinated Imidazoles: Imidazole derivatives with fluorine atoms.
Uniqueness
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile is unique due to its specific combination of a quinoline core with a difluoromethyl group and an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H8F2N2O |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-2-oxoquinolin-1-yl]acetonitrile |
InChI |
InChI=1S/C12H8F2N2O/c13-12(14)9-7-11(17)16(6-5-15)10-4-2-1-3-8(9)10/h1-4,7,12H,6H2 |
InChI Key |
DBODTGYIZSDQCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2CC#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


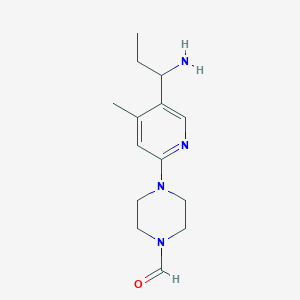

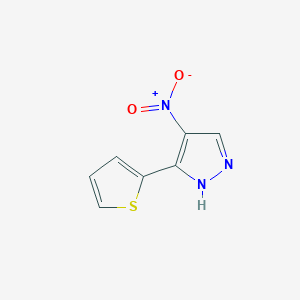
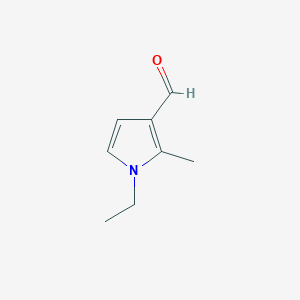
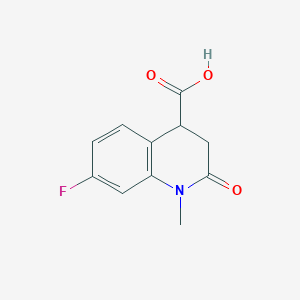

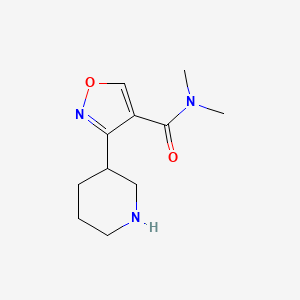
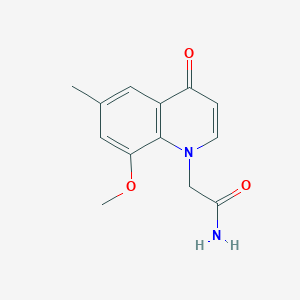
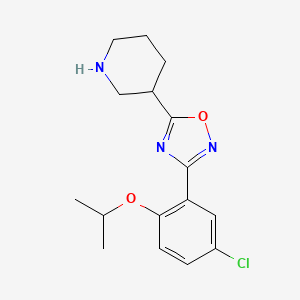

![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)

